molecular formula C20H22N4O2 B2904801 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide CAS No. 2034592-99-7

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No. B2904801
CAS RN: 2034592-99-7
M. Wt: 350.422
InChI Key: ZBSHYGGXCZLCPM-UHFFFAOYSA-N
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Description

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide is a chemical compound that is commonly referred to as DPP-4 inhibitor. It is a class of drugs that is used to treat type 2 diabetes by increasing the production of insulin in the body.

Scientific Research Applications

Complexes with Palladium(II) Chloride

One study explored new derivatives of polyfunctional ligands, including 3-(pyrazol-1-yl)propanamide (PPA) and its dimethyl variant, which upon reaction with Palladium(II) chloride, formed complexes demonstrating unique coordination properties. This research offers insights into the structural versatility of pyrazol-related compounds and their potential in synthesizing new materials with specific chemical behaviors (Tyler Palombo et al., 2019).

Corrosion Inhibition

Another application involves the synthesis of Schiff base compounds from pyrazolones, demonstrating significant corrosion inhibition on steel surfaces in acidic conditions. This suggests potential industrial applications in protecting metals from corrosion (K. C. Emregül & M. Hayvalı, 2006).

Antioxidant, Antitumor, and Antimicrobial Activities

Research on pyrazolopyridine derivatives, synthesized through microwave-assisted methods, revealed compounds with promising antioxidant, antitumor, and antimicrobial activities. This indicates their potential as therapeutic agents (M. El‐Borai et al., 2013).

Green Synthesis of Corrosion Inhibitors

A study focused on the ultrasound-induced green synthesis of pyrazolo-pyridine derivatives, which were evaluated as corrosion inhibitors for mild steel in acidic media. This research highlights the role of pyrazole derivatives in developing environmentally friendly corrosion protection methods (P. Dohare et al., 2018).

properties

IUPAC Name

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-(6-methoxypyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-12-15(2)24(23-14)18-8-4-16(5-9-18)6-10-19(25)22-17-7-11-20(26-3)21-13-17/h4-5,7-9,11-13H,6,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSHYGGXCZLCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CN=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide

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